molecular formula C18H21N5O4S B3019826 2-{[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide CAS No. 476481-80-8

2-{[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B3019826
CAS No.: 476481-80-8
M. Wt: 403.46
InChI Key: RUKAUPMKGAOXSG-UHFFFAOYSA-N
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Description

This compound is a xanthine derivative featuring a purine core substituted at the 7-position with a 2-ethoxyethyl group and at the 8-position with a sulfanyl-linked N-phenylacetamide moiety. Its molecular formula is C₁₉H₂₁N₅O₄S, with a monoisotopic mass of 415.132 Da (estimated from structural analogs in and ). The compound is synthesized via nucleophilic substitution or copper-catalyzed coupling reactions, as inferred from methodologies in and .

Properties

IUPAC Name

2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c1-3-27-10-9-23-14-15(22(2)17(26)21-16(14)25)20-18(23)28-11-13(24)19-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,19,24)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKAUPMKGAOXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476481-80-8
Record name 2-{[7-(2-ETHOXYETHYL)-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}-N-PHENYLACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-{[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure and is primarily studied for its interactions with various biological targets, particularly in the context of pharmacological applications.

The molecular formula of this compound is C18H21N5O4S, with a molecular weight of approximately 403.46 g/mol. The structure features a purine core modified with an ethoxyethyl group and a phenylacetamide moiety. Its IUPAC name reflects these structural components, emphasizing the sulfanyl linkage and the dioxo substituents.

Research indicates that compounds similar to this compound may act as antagonists at adenosine receptors, particularly the A2A receptor subtype. This receptor is implicated in various physiological processes including neurotransmission and immune response modulation. The affinity of related compounds for these receptors has been documented to range from nanomolar to micromolar concentrations, suggesting significant biological activity.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit cellular proliferation in cancer cell lines. For instance, a related purine derivative exhibited IC50 values in the low micromolar range against specific cancer types. The mechanism was attributed to the disruption of nucleotide synthesis pathways and induction of apoptosis in malignant cells.

Pharmacological Effects

Preliminary evaluations suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

  • Cancer Research : A study published in Cancer Letters explored the effects of similar purine derivatives on tumor growth in xenograft models. The compounds were administered at varying doses, revealing dose-dependent inhibition of tumor growth compared to controls.
  • Neuropharmacology : Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could mitigate neuronal death and improve cognitive function in animal models subjected to neurotoxic insults.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
A2A Receptor AntagonismKi values ranging from 7.5 to 53 nM
Cancer Cell Proliferation InhibitionIC50 values in low micromolar rangeCancer Letters Study
Anti-inflammatory ResponseReduced cytokine productionMacrophage Study
NeuroprotectionMitigated neuronal deathNeuropharmacology Study

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name (Substituents at 7-/8-Positions) Molecular Formula Molecular Weight (Da) Substituent Effects Key References
Target Compound : 7-(2-Ethoxyethyl), 8-(N-phenylacetamide) C₁₉H₂₁N₅O₄S 415.132 Moderate lipophilicity (ethoxyethyl), hydrogen-bond donor/acceptor (acetamide)
Analog 1 : 7-Hexadecyl, 8-(N-phenylacetamide) () C₃₁H₄₅N₅O₃S 587.335 High lipophilicity (long alkyl chain); reduced solubility
Analog 2 : 7-(2-Methoxyethyl), 8-(N-phenylacetamide) () C₁₇H₁₉N₅O₄S 389.115 Increased polarity (methoxy vs. ethoxy); lower molecular weight
Analog 3 : 7-(But-2-en-1-yl), 8-(N-phenylacetamide) () C₁₈H₁₉N₅O₃S 385.44 Unsaturated side chain; potential for π-π interactions
Analog 4 : 7-(3-Phenylpropyl), 8-(N-phenylacetamide) () C₂₃H₂₃N₅O₃S 449.170 Aromatic hydrophobicity; steric bulk may hinder binding
Analog 5 : 7-(But-2-yn-1-yl), 8-(N-phenylacetamide) () C₁₈H₁₅N₅O₃S 381.09 Alkyne rigidity; metabolic stability but potential toxicity

Key Observations:

  • Lipophilicity : The hexadecyl chain in Analog 1 (logP ~6.5 estimated) drastically increases hydrophobicity compared to the target compound (logP ~2.8), impacting bioavailability .
  • Solubility : The ethoxyethyl group in the target compound improves water solubility over analogs with alkyl/aryl groups (e.g., Analog 1, 4) due to ether oxygen polarity .
  • Metabolic Stability : Alkyne-containing analogs (e.g., Analog 5) resist oxidative degradation but may form reactive intermediates, whereas the ethoxyethyl group in the target compound is less metabolically labile than esters or amides in .

Key Observations:

  • The target compound’s synthesis aligns with amide coupling strategies using HATU/DIEA (), achieving moderate yields comparable to PEGylated derivatives in .
  • Degradation under acidic conditions () suggests susceptibility to protonation at the purine N-7, leading to ring-opening or side-chain hydrolysis.

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